molecular formula C13H16N2O2S B2915256 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione CAS No. 1048675-84-8

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione

Cat. No.: B2915256
CAS No.: 1048675-84-8
M. Wt: 264.34
InChI Key: CEDYYELTMXNSQC-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione is a synthetic compound based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of pharmacological activities . This molecule is presented for research purposes to investigate the structure-activity relationships of TZD derivatives and their potential therapeutic applications. Core Research Applications and Value The TZD core is a subject of extensive research in several areas. A primary field of investigation is metabolic disease, as TZD derivatives are known to act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor improves insulin sensitivity and can lower blood glucose levels, making TZDs a valuable template for researching new antihyperglycemic and antidiabetic agents . Beyond metabolic research, the TZD scaffold shows significant promise in oncology. TZD-based compounds have demonstrated anticancer properties by interfering with key signaling pathways often up-regulated in human cancers, such as the Raf/MEK/ERK and PI3K/AKT pathways . Some derivatives have shown potent activity against specific cell lines, such as MCF-7 breast cancer cells, and can function as inhibitors of human topoisomerase enzymes, a recognized target in chemotherapy . Furthermore, this compound class is explored for its antimicrobial activity . The proposed mechanism involves the inhibition of bacterial cytoplasmic Mur ligases, which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall . Handling and Usage This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to conduct risk assessments and adhere to all applicable local and international regulations for the safe handling, storage, and disposal of chemical substances.

Properties

IUPAC Name

5-(3-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-5-9(3)7-10/h4-8,11,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDYYELTMXNSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with appropriate substituents. One common method involves the use of morpholine as a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve reactants and facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups .

Scientific Research Applications

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. This activation leads to improved insulin sensitivity and reduced blood glucose levels .

Comparison with Similar Compounds

Position 3 Substitutions

  • Similar 3-alkyl derivatives (e.g., 3-(2-diisopropylaminoethyl) analogs) have shown anticancer activity via kinase inhibition .
  • 3-Aminoethyl Derivatives: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione exhibit ERK1/2 inhibition (IC₅₀ = 0.8–1.2 µM) and selectivity against melanoma cells . The aminoethyl group may facilitate hydrogen bonding with target proteins.
  • 3-Coumarinylmethyl Derivatives : Substitutions with aromatic groups (e.g., coumarinyl) enhance π-π stacking interactions, as seen in compounds with improved VEGFR-2 inhibition .

Position 5 Substitutions

  • Similar 5-aryl derivatives (e.g., 3-m-tolyl-5-arylthiazolidine-2,4-diones) demonstrated superior binding affinity to proteins compared to Epalrestat, a known aldose reductase inhibitor .
  • 5-Benzylidene Derivatives : Compounds like 5-(4-methoxybenzylidene)-TZDs show enhanced anticancer activity due to extended conjugation and electrophilic reactivity .
  • 5-Arylidene with Halogen Substituents : Bromo or fluoro groups at the 5-position (e.g., 5-(4-bromobenzylidene)-TZDs) improve target selectivity and metabolic stability .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Halogenated 5-arylidene derivatives (e.g., 5-bromo analogs) show reduced CYP450-mediated degradation .
  • Toxicity : Unsubstituted N1 positions on the TZD ring are critical for PaPhzS inhibition; substitutions here may mitigate off-target effects .

Biological Activity

Overview

3-Isopropyl-5-(m-tolylamino)thiazolidine-2,4-dione is a member of the thiazolidinedione class of compounds, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and metabolic disorders.

Structure and Properties

The compound features a thiazolidine ring, characterized by the presence of sulfur and nitrogen atoms. It is substituted with an isopropyl group and an m-tolylamino group, which significantly influence its biological activity and chemical reactivity.

The primary biological targets of this compound are the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) tyrosine kinases. The compound inhibits these receptors by binding to their active sites, disrupting pathways involved in angiogenesis and cell proliferation, which are critical in cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer). The IC50 values for these activities range from 13.56 to 17.8 μM .

Apoptotic Induction

Further investigations reveal that this compound induces apoptosis in cancer cells. For instance, flow cytometric analysis showed an increase in apoptosis rates in HT-29 cells from 3.1% to 31.4% upon treatment with the compound . The mechanism involves upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2.

Research Findings and Case Studies

  • Inhibition of VEGFR-2 : A study reported that derivatives targeting VEGFR-2 exhibited potent inhibitory effects with IC50 values as low as 0.081 μM for some analogs .
  • Molecular Docking Studies : Computational methods have been employed to predict the binding affinity and interaction modes of this compound with VEGFR-2 and EGFR, providing insights into its potential as a lead compound for drug development .
  • ADMET Properties : In silico analyses have assessed the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of the compound, indicating favorable characteristics for further development .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (μM)
This compoundThiazolidine ring with isopropyl and m-tolylamino groupsAnticancer13.56 - 17.8
5-(3-nitro-arylidene)-thiazolidine-2,4-dioneSimilar core structure with different substituentsAnticancerNot specified
3-Phenyl-5-(m-tolylamino)thiazolidine-2,4-dionePhenyl instead of isopropylVaries by substitutionNot specified

Q & A

Q. How can high-throughput screening (HTS) platforms accelerate structure-activity relationship (SAR) studies?

  • Methodological Answer : Implement fragment-based HTS using libraries of thiazolidinedione analogs. Pair with automated synthesis (e.g., microwave-assisted reactions) and LC-MS purification. Use machine learning (e.g., Random Forest models) to prioritize derivatives with optimal logP and polar surface area values .

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